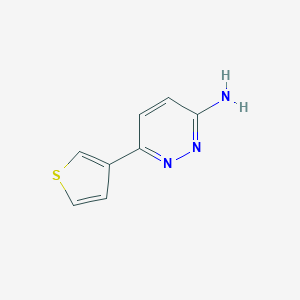

6-(Thiophen-3-yl)pyridazin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-thiophen-3-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCNZVHKKQNZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547972 | |

| Record name | 6-(Thiophen-3-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-02-1 | |

| Record name | 6-(Thiophen-3-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Structure Elucidation of 6-(Thiophen-3-yl)pyridazin-3-amine

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. Small molecules, such as the heterocyclic compound 6-(Thiophen-3-yl)pyridazin-3-amine, are the bedrock of numerous therapeutic interventions. Their biological activity is intrinsically linked to their structure, and thus, a comprehensive understanding of their atomic arrangement is paramount for elucidating structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. This guide provides a detailed, in-depth exploration of the multifaceted analytical techniques employed in the structural elucidation of 6-(Thiophen-3-yl)pyridazin-3-amine, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure scientific integrity and reproducibility.

Synthesis Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and broad functional group tolerance. The logical starting materials for this synthesis are 3-amino-6-chloropyridazine and thiophene-3-boronic acid.

Experimental Protocol: Synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-amino-6-chloropyridazine (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), followed by the addition of a base, such as sodium carbonate (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-(Thiophen-3-yl)pyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments provides a detailed picture of the molecular framework, including proton and carbon environments, and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-(Thiophen-3-yl)pyridazin-3-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Utilize standard pulse programs for ¹H acquisition. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Data for 6-(Thiophen-3-yl)pyridazin-3-amine (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.0 - 7.2 | d | 1H | Pyridazine H-4 | The pyridazine protons are expected to be in the aromatic region. This proton is coupled to H-5. |

| ~7.8 - 8.0 | d | 1H | Pyridazine H-5 | This proton is coupled to H-4 and is expected to be downfield due to the anisotropic effect of the thiophene ring. |

| ~7.4 - 7.6 | m | 1H | Thiophene H-4' or H-5' | Thiophene protons typically appear in this region. The multiplicity will depend on the coupling with other thiophene protons. |

| ~7.6 - 7.8 | m | 1H | Thiophene H-2' or H-5' | |

| ~8.0 - 8.2 | m | 1H | Thiophene H-2' or H-4' | |

| ~6.5 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |

Note: These are predicted values based on known data for similar pyridazine and thiophene derivatives. Actual experimental values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Acquisition: Utilize a standard proton-decoupled pulse program.

-

Data Processing: Process the FID similarly to the ¹H NMR data.

Predicted ¹³C NMR Data for 6-(Thiophen-3-yl)pyridazin-3-amine:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~160 | Pyridazine C-3 | Carbon attached to the amino group is expected to be significantly downfield. |

| ~155 | Pyridazine C-6 | Carbon attached to the thiophene ring. |

| ~135 | Thiophene C-3' | Quaternary carbon of the thiophene ring attached to the pyridazine. |

| ~130 | Pyridazine C-5 | |

| ~128 | Thiophene C-2', C-4', or C-5' | Thiophene carbons typically resonate in this region. |

| ~125 | Thiophene C-2', C-4', or C-5' | |

| ~120 | Thiophene C-2', C-4', or C-5' | |

| ~115 | Pyridazine C-4 |

Note: These are predicted values. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ carbons.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

Experimental Workflow for 2D NMR

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: HSQC and HMBC

-

Instrument Setup: Use the same sample and spectrometer. Select the appropriate pulse programs for HSQC and HMBC experiments.

-

Data Acquisition: These experiments require longer acquisition times than 1D NMR. Optimize parameters such as the number of scans and evolution delays.

-

Data Processing and Interpretation: Process the 2D data to generate contour plots.

-

HSQC: Correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the direct assignment of protonated carbons.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying connectivity across quaternary carbons and heteroatoms, piecing together the molecular fragments.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-mass spectrometer. Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and optimal signal intensity.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula determination, perform HRMS to obtain the exact mass of the molecular ion with high precision.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M]⁺ | 189.0415 |

| [M+H]⁺ | 190.0493 |

Expected Fragmentation Pattern: The fragmentation of 6-(Thiophen-3-yl)pyridazin-3-amine in the mass spectrometer will likely involve cleavages of the pyridazine and thiophene rings, as well as the bond connecting them. Key fragments could arise from the loss of small neutral molecules such as HCN or N₂.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.

Visualizing the Elucidation Process

Caption: A comprehensive workflow for the structure elucidation of a novel compound.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of 6-(Thiophen-3-yl)pyridazin-3-amine, like any novel chemical entity, is not reliant on a single analytical technique but rather on the synergistic integration of multiple methodologies. While NMR spectroscopy provides the foundational map of the molecular structure in solution, mass spectrometry confirms the molecular formula and offers insights into its stability. Ultimately, single-crystal X-ray crystallography provides the definitive, high-resolution picture of the molecule in the solid state. By employing these techniques in a logical and self-validating manner, researchers can confidently and accurately determine the structure of novel compounds, a critical step in the journey of drug discovery and development.

References

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF. [Link]

-

Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. SciSpace. [Link]

-

HSQC and HMBC for Topspin. University of Missouri-St. Louis. [Link]

-

Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. ResearchGate. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

6-Amino-3-chloropyridazine. PubChem. [Link]

-

6-Methoxypyridazin-3-amine. PubChem. [Link]

-

3-[Amino(thiophen-3-yl)methyl]pyridin-2-amine. PubChem. [Link]

An In-Depth Technical Guide to 6-(Thiophen-3-yl)pyridin-3-amine (CAS Number 1159815-63-0): Properties and Applications in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Thiophen-3-yl)pyridin-3-amine, identified by CAS number 1159815-63-0, is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its unique structural combination of a pyridine ring and a thiophene moiety makes it a key intermediate in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the known properties of 6-(Thiophen-3-yl)pyridin-3-amine, its role in the development of targeted therapeutics, and detailed protocols for its potential application in kinase inhibitor synthesis and evaluation.

Introduction: The Significance of the Thiophene-Pyridine Scaffold

The fusion of thiophene and pyridine rings within a single molecule creates a scaffold with significant potential in drug discovery. The pyridine ring can act as a bioisostere for a phenyl group, offering opportunities for hydrogen bonding and other key interactions with biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is a common feature in many FDA-approved drugs and contributes to the overall electronic and conformational properties of the molecule. This combination in 6-(Thiophen-3-yl)pyridin-3-amine provides a versatile platform for the synthesis of compounds with diverse biological activities.

Physicochemical Properties of 6-(Thiophen-3-yl)pyridin-3-amine

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in chemical synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1159815-63-0 | N/A |

| Molecular Formula | C₉H₈N₂S | N/A |

| Molecular Weight | 176.24 g/mol | N/A |

| Predicted Boiling Point | 312.2 ± 27.0 °C | N/A |

| Predicted Density | 1.261 ± 0.06 g/cm³ | N/A |

| Appearance | Solid (form may vary) | N/A |

| Storage | Store at room temperature in an inert atmosphere. | N/A |

Role in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapeutics.

The structure of 6-(Thiophen-3-yl)pyridin-3-amine makes it an ideal starting point for the synthesis of kinase inhibitors. The aminopyridine core can mimic the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase active site. The thiophene group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity.

Derivatives of aminopyridines and related scaffolds have demonstrated inhibitory activity against a range of kinases, including:

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) : Dual inhibitors of these kinases are being investigated for the treatment of Alzheimer's disease.[1]

-

Fibroblast Growth Factor Receptors (FGFR) : Novel pyridin-3-amine derivatives have been designed as multitargeted protein kinase inhibitors for non-small cell lung cancer, targeting kinases such as FGFR, RET, EGFR, DDR2, and ALK.

-

c-Kit Kinase : Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as inhibitors of c-Kit kinase for the treatment of cancer.

-

RON (Recepteur d'Origine Nantais) Tyrosine Kinase : Thienopyridine-based compounds have been explored as inhibitors of RON splice variants, which are implicated in tumorigenesis.

Synthetic Pathways and Methodologies

The synthesis of kinase inhibitors from 6-(Thiophen-3-yl)pyridin-3-amine typically involves the modification of the amino group and potentially the pyridine or thiophene rings. A common and powerful method for introducing diversity is through cross-coupling reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor from 6-(Thiophen-3-yl)pyridin-3-amine.

Caption: Conceptual workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 6-aryl-pyridin-3-amine derivative as a potential kinase inhibitor intermediate.

Materials:

-

6-Bromopyridin-3-amine (or conceptually, a halogenated derivative of 6-(Thiophen-3-yl)pyridin-3-amine)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a round-bottom flask, add 6-bromopyridin-3-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridin-3-amine derivative.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the reaction mixture to the starting materials. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: In Vitro Kinase Assays

Once a library of compounds has been synthesized, their biological activity must be evaluated. In vitro kinase assays are a fundamental tool for determining the inhibitory potential of these compounds against specific kinase targets.

General Principles of Kinase Assays

Most in vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibitory effect of a compound is determined by measuring the reduction in phosphorylation in its presence.

Radiometric Kinase Assay Protocol

This is a classic and highly sensitive method for measuring kinase activity.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound dissolved in DMSO

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase and substrate in the kinase reaction buffer.

-

Add the test compound at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Interpretation Workflow:

Caption: Workflow for IC₅₀ determination from radiometric assay data.

Mechanism of Action and Signaling Pathways

The ultimate goal of synthesizing kinase inhibitors is to modulate specific cellular signaling pathways that are dysregulated in disease. The mechanism of action of a kinase inhibitor derived from 6-(Thiophen-3-yl)pyridin-3-amine will depend on the specific kinase it targets.

For example, a GSK-3β inhibitor would be expected to modulate the Wnt/β-catenin signaling pathway, which is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Illustrative Signaling Pathway: Wnt/β-catenin Pathway and GSK-3β Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the role of a GSK-3β inhibitor.

Future Perspectives

6-(Thiophen-3-yl)pyridin-3-amine is a promising starting material for the development of novel kinase inhibitors. Future research will likely focus on:

-

Expanding the diversity of synthesized libraries: Utilizing a broader range of cross-coupling partners and other synthetic transformations to explore a wider chemical space.

-

Structure-based drug design: Using computational modeling and X-ray crystallography to design more potent and selective inhibitors.

-

Exploration of new kinase targets: Applying this scaffold to the development of inhibitors for less-explored kinases with therapeutic potential.

-

Development of multi-target inhibitors: Designing single molecules that can inhibit multiple kinases involved in a disease pathway, potentially leading to improved efficacy and reduced drug resistance.

Conclusion

6-(Thiophen-3-yl)pyridin-3-amine represents a valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent structural features provide a solid foundation for the development of targeted therapeutics for a range of diseases. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers and drug development professionals to harness the potential of this important chemical intermediate.

References

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 6-(Thiophen-3-yl)pyridazin-3-amine: A Predictive and Investigative Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the pharmacological profile of the novel chemical entity, 6-(Thiophen-3-yl)pyridazin-3-amine. In the absence of direct empirical data for this specific molecule, this document provides a comprehensive, predictive profile based on established structure-activity relationships (SAR) of its core components: the pyridazine and thiophene moieties. We present a plausible synthetic route, hypothesize its mechanism of action and potential therapeutic applications, and detail a robust experimental workflow for its full pharmacological characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds, offering a structured approach to unlock their therapeutic potential.

Introduction: Unveiling a Novel Chemical Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] The incorporation of a thiophene ring, a bioisostere of the phenyl group present in many bioactive molecules, can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.[4][5][6] The specific molecule, 6-(Thiophen-3-yl)pyridazin-3-amine, combines these two key pharmacophores, suggesting a unique and potentially potent pharmacological profile. The 3-aminopyridazine substructure is notably present in several FDA-approved drugs, highlighting its therapeutic relevance.[7] This guide will construct a theoretical pharmacological profile for this compound and provide a detailed roadmap for its experimental validation.

Proposed Chemical Synthesis

A plausible and efficient synthetic route to 6-(Thiophen-3-yl)pyridazin-3-amine can be envisioned utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-documented for the synthesis of 3-amino-6-arylpyridazines.[8]

Starting Materials:

-

3-amino-6-chloropyridazine (commercially available)

-

Thiophen-3-ylboronic acid (commercially available)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Step-by-Step Protocol:

-

To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), thiophen-3-ylboronic acid (1.2 equivalents), and a suitable base such as sodium carbonate (2 equivalents).

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

-

Add the degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-(Thiophen-3-yl)pyridazin-3-amine.

Causality Behind Experimental Choices:

-

Suzuki-Miyaura Coupling: This reaction is chosen for its high functional group tolerance, mild reaction conditions, and generally high yields, making it ideal for the synthesis of biaryl compounds.

-

Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in a wide range of substrate combinations.

-

Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

-

Inert Atmosphere: Degassing is essential to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Predicted Pharmacological Profile

Based on the known activities of pyridazine and thiophene derivatives, we can hypothesize the following pharmacological profile for 6-(Thiophen-3-yl)pyridazin-3-amine.

Potential Therapeutic Areas and Mechanism of Action

The structural motifs of 6-(Thiophen-3-yl)pyridazin-3-amine suggest potential activity in the following areas:

-

Oncology: Many pyridazine derivatives exhibit anti-proliferative activity through the inhibition of various protein kinases.[2][9] The thiophene moiety is also present in several kinase inhibitors.[4][6] Therefore, it is plausible that 6-(Thiophen-3-yl)pyridazin-3-amine could act as a kinase inhibitor , potentially targeting pathways involved in cell cycle regulation and proliferation.

-

Inflammation: Pyridazine-containing compounds have demonstrated significant anti-inflammatory properties.[1][10] The mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.

-

Central Nervous System (CNS) Disorders: Certain pyridazine derivatives have shown activity on CNS targets, including histamine H3 receptors and GABA-A receptors.[9]

The dual hydrogen bond accepting capacity of the pyridazine ring can facilitate strong interactions with biological targets.[7]

Caption: Hypothesized molecular targets and downstream effects.

Predicted Pharmacokinetic (ADME) Properties

-

Absorption: The relatively small molecular weight and the presence of heteroatoms suggest that the compound may have good oral bioavailability.

-

Distribution: The pyridazine moiety can increase polarity, which may influence its distribution into various tissues.[7]

-

Metabolism: The thiophene and pyridazine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.[7]

-

Excretion: The metabolites are likely to be excreted renally.

Proposed Experimental Workflow for Pharmacological Characterization

To empirically determine the pharmacological profile of 6-(Thiophen-3-yl)pyridazin-3-amine, a systematic, multi-tiered approach is recommended.

Caption: A tiered experimental workflow for pharmacological profiling.

Tier 1: Broad In Vitro Screening

Objective: To identify potential kinase targets.

Protocol:

-

Prepare a stock solution of 6-(Thiophen-3-yl)pyridazin-3-amine in DMSO.

-

Submit the compound for screening against a broad panel of recombinant human kinases (e.g., Eurofins' KINOMEscan® or a similar service).[11]

-

The assay typically measures the displacement of a known ligand from the kinase active site.

-

Screen at a single high concentration (e.g., 10 µM) to identify initial "hits" (kinases showing significant inhibition, e.g., >50%).

Rationale: This provides an unbiased, broad overview of the compound's kinase inhibitory potential across the human kinome.[12]

Objective: To assess potential anti-inflammatory activity.

Protocol:

-

COX-1/COX-2 Inhibition Assay: Utilize a commercially available kit to measure the inhibition of prostaglandin E2 (PGE₂) production by recombinant COX-1 and COX-2 enzymes.

-

LPS-stimulated Cytokine Release in Macrophages:

-

Culture murine or human macrophages (e.g., RAW 264.7 or THP-1 cells).

-

Pre-treat cells with varying concentrations of the test compound.

-

Stimulate with lipopolysaccharide (LPS).

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Rationale: These assays provide initial evidence of anti-inflammatory effects and can indicate the potential mechanism (COX inhibition vs. cytokine modulation).[13][14]

Tier 2: In Vitro Potency and Selectivity

Objective: To quantify the potency of the compound against the "hit" kinases identified in Tier 1.

Protocol:

-

Perform in vitro kinase assays using the identified target kinases.[15][16]

-

Use a range of concentrations of 6-(Thiophen-3-yl)pyridazin-3-amine (e.g., 10-point, 3-fold serial dilution).

-

Measure kinase activity, often through the quantification of ATP consumption or substrate phosphorylation.[17]

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: The IC₅₀ value is a critical parameter for ranking compound potency and guiding further optimization.

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 800 |

| Kinase C | >10,000 |

Tier 3: In Vivo Efficacy and Pharmacokinetics

Objective: To determine the ADME properties of the compound in a living organism.

Protocol:

-

Administer a single dose of 6-(Thiophen-3-yl)pyridazin-3-amine to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the compound using LC-MS/MS.

-

Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Rationale: Understanding the PK profile is essential for designing effective in vivo efficacy studies.

Objective: To assess the therapeutic potential of the compound in a disease model.

Protocol (Example for Anti-inflammatory Activity):

-

LPS-induced Systemic Inflammation Model:

-

Carrageenan-induced Paw Edema Model:

-

Administer the test compound orally.

-

Inject carrageenan into the paw of a rat.

-

Measure the change in paw volume over time as an indicator of edema.[20]

-

Rationale: These models are standard for evaluating the in vivo efficacy of anti-inflammatory agents and provide crucial proof-of-concept data.[13]

Conclusion

While direct pharmacological data for 6-(Thiophen-3-yl)pyridazin-3-amine is not yet available, its chemical structure, combining the versatile pyridazine and thiophene scaffolds, strongly suggests a promising profile for further investigation, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic route is feasible, and the detailed experimental workflow provides a clear and logical path for its comprehensive pharmacological characterization. This document serves as a catalyst for future research, providing both a theoretical framework and a practical guide for drug discovery professionals to explore the therapeutic potential of this novel chemical entity.

References

[1] Asif, M. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [7] The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [9] Gurnos, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [2] Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [4] Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [15] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [13] Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [18] New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [16] Kinase assays. BMG LABTECH. [8] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF - ResearchGate. [12] Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [21] Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [3] A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [17] Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [5] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [22] Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [23] Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. DOI. [14] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [10] Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [11] In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [24] Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [6] Therapeutic importance of synthetic thiophene. ResearchGate. [19] Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology. [20] In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. IJPRAS. [25] Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH.

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. wuxibiology.com [wuxibiology.com]

- 20. ijpras.com [ijpras.com]

- 21. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 25. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Thiophene-Containing Heterocyclic Compounds in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged pharmacophore," its unique electronic and structural properties have enabled its incorporation into a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, from cardiovascular disease to oncology.[1][2] This guide provides an in-depth technical exploration of the thiophene scaffold, elucidating the scientific rationale behind its success. We will dissect its physicochemical attributes, explore robust synthetic methodologies, survey its extensive therapeutic applications, and outline a practical workflow for its deployment in drug discovery programs. This document is designed to equip researchers and drug developers with the expert insights and validated protocols necessary to effectively leverage this versatile scaffold in the quest for novel therapeutics.

The Thiophene Scaffold: A Medicinal Chemistry Rationale

The enduring prevalence of thiophene in drug discovery is not coincidental; it is rooted in a unique combination of physicochemical properties that make it an ideal building block for modulating biological activity.

The Power of Bioisosterism

Perhaps the most significant strategic role of the thiophene ring is as a bioisostere of the phenyl ring .[1][3] While similar in size and shape, the replacement of a benzene ring with thiophene introduces critical changes:

-

Altered Electronic Profile: Thiophene is more electron-rich than benzene, which can lead to different and potentially stronger interactions with biological targets.[1]

-

Enhanced Drug-Receptor Interactions: The lone pair of electrons on the sulfur atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a receptor that is unavailable with a simple phenyl ring.[1]

-

Improved Physicochemical and Pharmacokinetic Properties: This substitution can favorably alter a compound's solubility, lipophilicity, and metabolic stability, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] For instance, the inherent lipophilicity of thiophene can aid in penetrating the blood-brain barrier (BBB), a crucial attribute for drugs targeting the central nervous system (CNS).[1]

A Double-Edged Sword: Metabolism and Bioactivation

While a powerful tool, the thiophene ring is also classified as a "structural alert."[4] Its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[4][5] These reactive species can covalently bind to cellular macromolecules, potentially causing drug-induced toxicity, most notably hepatotoxicity.[4]

A classic example is Tienilic acid , a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene core.[4]

However, the inclusion of a thiophene ring does not automatically confer toxicity. Many successful drugs, such as the antidepressant Duloxetine , contain a thiophene moiety without significant bioactivation-related adverse effects.[5] The outcome is determined by the overall molecular context. Key mitigating factors include:

-

Alternative Metabolic Pathways: If other parts of the molecule are more susceptible to metabolism, the thiophene ring may be spared from oxidative bioactivation.[4]

-

Efficient Detoxification: The body's natural detoxification mechanisms may effectively neutralize any reactive metabolites that are formed.[4]

This dichotomy underscores the importance of early and thorough ADME and toxicology screening in any drug discovery program involving thiophene scaffolds.

Synthetic Strategies for Thiophene Derivatives

The accessibility of diverse thiophene derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. Several robust synthetic methods are at the disposal of medicinal chemists.

Classical Synthetic Routes

-

Paal-Knorr Thiophene Synthesis: This fundamental method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[6]

-

Gewald Aminothiophene Synthesis: A powerful multicomponent reaction that combines an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[7] These products are exceptionally valuable starting materials for further elaboration.

Modern and Green Approaches

Recent advancements have focused on developing more environmentally friendly and efficient syntheses. These include metal-free methodologies that avoid toxic heavy metal catalysts and utilize readily available sulfur sources like potassium sulfide.[1]

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol provides a representative, step-by-step methodology for synthesizing a 2-aminothiophene derivative, a versatile intermediate for drug discovery.

Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

-

Ethyl cyanoacetate

-

2-Butanone (Methyl ethyl ketone)

-

Elemental Sulfur (powdered)

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol (absolute)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), 2-butanone (0.1 mol), and elemental sulfur (0.1 mol) in 30 mL of absolute ethanol.

-

Initiation: Begin stirring the mixture at room temperature.

-

Catalyst Addition: Slowly add morpholine (0.1 mol) dropwise to the stirring suspension. An exothermic reaction may be observed.

-

Reaction Progression: After the addition of the base is complete, gently heat the reaction mixture to reflux (approximately 50-60°C) using a heating mantle.

-

Monitoring: Monitor the reaction for 2-3 hours. The progress can be tracked using Thin Layer Chromatography (TLC) by observing the consumption of starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Self-Validation System: The success of this protocol is validated by the clear precipitation of the product upon cooling. The purity is confirmed through sharp melting point determination and clean spectroscopic data that matches the expected structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The distinct peaks in the NMR spectrum corresponding to the ethyl ester, methyl groups, and the amino proton provide unambiguous structural confirmation.

The Therapeutic Landscape of Thiophene-Containing Drugs

The versatility of the thiophene scaffold is best illustrated by the sheer number and diversity of approved drugs that contain this moiety. At least 26 such drugs have been approved by the US FDA, targeting a wide array of diseases.[1][2]

Table 1: Selected FDA-Approved Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Clopidogrel | Cardiovascular | Antiplatelet; Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1] |

| Prasugrel | Cardiovascular | Antiplatelet; Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1] |

| Olanzapine | CNS / Antipsychotic | Atypical antipsychotic; antagonist at dopamine and serotonin receptors.[1][8] |

| Tiotropium | Respiratory (COPD) | Long-acting muscarinic antagonist (LAMA).[1] |

| Dorzolamide | Ophthalmology (Glaucoma) | Carbonic anhydrase inhibitor.[1] |

| Relugolix | Oncology / Women's Health | Oral gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] |

| Sertaconazole | Antifungal | Azole antifungal; inhibits ergosterol synthesis.[8] |

| Suprofen | Anti-inflammatory (NSAID) | Non-steroidal anti-inflammatory drug; COX inhibitor.[1][5] |

| Zileuton | Anti-inflammatory (Asthma) | 5-lipoxygenase (LOX) inhibitor.[8] |

Visualization: Drug Discovery Workflow for Thiophene Analogs

The following diagram illustrates a typical workflow for developing a thiophene-containing drug, from initial hit identification through lead optimization.

Caption: Iterative workflow for thiophene drug discovery.

Case Studies: Thiophene in Action

Kinase Inhibitors in Oncology

The planar nature of the thiophene ring makes it an excellent scaffold for designing inhibitors that target the ATP-binding pocket of protein kinases.[1] Many kinase inhibitors utilize heterocyclic systems to form key hydrogen bonds with the "hinge" region of the kinase domain. Thiophene derivatives have been successfully developed as potent multi-kinase inhibitors, particularly targeting VEGFR-2, for the treatment of cancers like hepatocellular carcinoma.[9][10] Compounds such as "Thio-Iva" and "Thio-Dam" have demonstrated strong antiproliferative effects by inducing apoptosis and cell cycle arrest, in some cases exceeding the efficacy of approved drugs like sorafenib.[9]

Antimicrobial and Antiviral Agents

Thiophene derivatives exhibit a broad spectrum of antimicrobial activity.[3] They have been investigated as antibacterial agents against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, with evidence suggesting they can increase bacterial membrane permeability.[11][12] Furthermore, novel thiophene derivatives have shown promise as potent antiviral agents. For example, research has identified thiophene compounds that act as neuraminidase inhibitors for influenza, with some showing better in vitro potency than the reference drug oseltamivir.[13] Other studies have identified thiophene scaffolds as promising Ebola virus entry inhibitors.[14]

Visualization: Thiophene in Kinase Inhibition

This diagram illustrates the conceptual binding of a thiophene-based inhibitor within a kinase ATP pocket.

Caption: Conceptual binding of a thiophene inhibitor in a kinase pocket.

Future Perspectives

The utility of the thiophene scaffold is far from exhausted. Emerging research continues to uncover its potential in new therapeutic frontiers:

-

Central Nervous System Disorders: Beyond antipsychotics, thiophene derivatives are being explored as anticonvulsants, acetylcholinesterase inhibitors, and modulators of NMDARs for treating neurodegenerative diseases.[15][16]

-

Combating Drug Resistance: The development of novel thiophene compounds is a promising strategy to overcome resistance in both infectious diseases and oncology.[11]

-

Computational Design: The integration of structural bioinformatics, molecular docking, and machine learning is accelerating the discovery of new thiophene-based leads with optimized properties.[1][17]

Conclusion

Thiophene is a uniquely versatile and powerful scaffold in drug discovery, a status it has earned through decades of successful application. Its ability to act as a bioisosteric replacement for a phenyl ring provides medicinal chemists with a critical tool to fine-tune potency, selectivity, and pharmacokinetic properties.[1][16] While the potential for metabolic bioactivation requires careful and early evaluation, this risk can be effectively managed through rational design and robust screening protocols.[4][5] From established blockbusters to cutting-edge investigational agents, thiophene-containing compounds continue to make a profound impact on human health. For the drug discovery professional, a deep understanding of this "privileged" heterocycle is not just beneficial—it is essential.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Thiophene-Based Compounds. Encyclopedia MDPI.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- Bioactivation Potential of Thiophene-Containing Drugs.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. PubMed Central.

- Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed.

- Therapeutic importance of synthetic thiophene. PubMed Central.

- Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework

- Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes.

- Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives.

- Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed.

- Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hep

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. impactfactor.org [impactfactor.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis Protocol for 6-(Thiophen-3-yl)pyridazin-3-amine: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in the design of novel therapeutic agents.[1] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced interaction with the hERG potassium channel, a key consideration in drug safety.[1] Aminopyridazine derivatives, in particular, are versatile intermediates for the synthesis of a wide range of biologically active molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] This guide provides a comprehensive, step-by-step protocol for the synthesis of 6-(thiophen-3-yl)pyridazin-3-amine, a key building block for the development of novel compounds targeting a variety of disease pathways.

The synthesis of this target molecule is achieved through a robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a reliable method for the formation of a carbon-carbon bond between the pyridazine core and a thiophene moiety.[3] This document will detail the reaction, including the rationale behind the choice of reagents and conditions, as well as provide guidance on purification and characterization of the final product.

Reaction Scheme: Suzuki-Miyaura Coupling

The synthesis of 6-(thiophen-3-yl)pyridazin-3-amine is accomplished via a Suzuki-Miyaura cross-coupling reaction between 6-chloropyridazin-3-amine and thiophen-3-ylboronic acid.

Figure 1: Overall reaction scheme for the synthesis of 6-(Thiophen-3-yl)pyridazin-3-amine.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 6-(thiophen-3-yl)pyridazin-3-amine.

Materials and Equipment

| Material | Grade | Supplier |

| 6-Chloropyridazin-3-amine | ≥97% | Commercially Available |

| Thiophen-3-ylboronic acid | ≥98% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | High Purity | In-house |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | --- | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

-

Round-bottom flasks

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Septa and needles

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-chloropyridazin-3-amine (1.0 g, 7.72 mmol, 1.0 equiv), thiophen-3-ylboronic acid (1.28 g, 10.0 mmol, 1.3 equiv), and anhydrous sodium carbonate (2.45 g, 23.1 mmol, 3.0 equiv).

-

Solvent Addition and Degassing: Add 30 mL of anhydrous toluene and 10 mL of deionized water to the flask. Fit the flask with a septum and purge the mixture with a gentle stream of nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. This step is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.446 g, 0.386 mmol, 0.05 equiv) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the melting point of the solid product.

Expected Results and Characterization

The final product, 6-(thiophen-3-yl)pyridazin-3-amine, is expected to be a solid at room temperature.

| Parameter | Expected Value |

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported, expected >150 °C |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 8.20-8.10 (m, 1H, thiophene-H), 7.70-7.60 (m, 1H, thiophene-H), 7.55-7.45 (m, 1H, thiophene-H), 7.40 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.90 (d, J = 9.0 Hz, 1H, pyridazine-H), 6.50 (s, 2H, -NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 160.2, 155.8, 140.1, 129.5, 128.7, 126.4, 122.3, 115.9.

-

Mass Spectrometry (ESI+): m/z 178.04 [M+H]⁺.

Discussion and Scientific Rationale

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[4]

-

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the palladium(0) active species.

-

Role of the Base: The base, in this case, sodium carbonate, is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the thiophene group to the palladium center.

-

Solvent System: A biphasic solvent system of toluene and water is often employed. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst to its inactive palladium(II) state, which would halt the catalytic cycle.

Potential Challenges and Troubleshooting:

-

Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the thiophen-3-ylboronic acid to form bithiophene. This can be minimized by ensuring a thoroughly degassed reaction mixture and using a high-quality palladium(0) catalyst.

-

Hydrolysis of the Chloro-pyridazine: Under basic conditions, the starting material, 6-chloropyridazin-3-amine, can undergo hydrolysis to form the corresponding pyridazinone. Using anhydrous solvents and controlling the reaction temperature can mitigate this side reaction.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Palladium Catalyst: Palladium catalysts are flammable solids and should be handled with care. Avoid creating dust and handle in a well-ventilated area or fume hood.[5]

-

Boronic Acids: Boronic acids can be irritants. Avoid inhalation and contact with skin and eyes.

-

Solvents: Toluene is a flammable and volatile organic solvent. Handle in a fume hood and away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(thiophen-3-yl)pyridazin-3-amine via a Suzuki-Miyaura cross-coupling reaction. The described methodology, along with the provided scientific rationale and troubleshooting guidance, should enable researchers in drug discovery and medicinal chemistry to efficiently synthesize this valuable building block for the development of novel therapeutic agents.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem.

- Guery, S., et al. (2001). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Tetrahedron, 57(32), 6885-6890.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.

- Honrel. (2025).

- Guedes, F., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 65(1), 1-25.

- ChemicalBook. (2024).

- Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 57(1), 449-456.

- Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(22), 16299-16356.

-

PubChem. (n.d.). 6-Chloropyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Thiophen-3-ylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Tetrakis(triphenylphosphine)palladium(0). MilliporeSigma.

- ChemicalBook. (2025). 6-(thiophen-3-yl)pyridin-3-amine. ChemicalBook.

- BenchChem. (2025).

Sources

Application Notes and Protocols for the Analytical Characterization of Thienylpyridazines

Introduction: The Chemical and Pharmaceutical Significance of Thienylpyridazines

Thienylpyridazines represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The fusion of a thiophene ring, an electron-rich aromatic system, with a pyridazine ring, an electron-deficient diazine, creates a unique electronic framework. This arrangement often results in compounds with pronounced biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] Furthermore, their inherent charge-transfer characteristics make them promising candidates for applications in organic electronics.

The precise characterization of these molecules is paramount to ensure their quality, efficacy, and safety in any application. A comprehensive analytical approach is necessary to confirm the chemical structure, assess purity, identify impurities, and understand the physicochemical properties of newly synthesized thienylpyridazine derivatives. This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of this important class of compounds, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are indispensable for separating and quantifying thienylpyridazines from reaction mixtures, degradation products, and biological matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity and stability of thienylpyridazines. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 column is the most common choice due to the generally non-polar to moderately polar nature of thienylpyridazines. The alkyl chains of the C18 stationary phase provide hydrophobic interactions with the analytes.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which can influence the ionization state and retention of the analytes, especially those with basic nitrogen atoms in the pyridazine ring. The organic modifier is adjusted to control the elution strength.

-

Detector: A UV-Vis detector is commonly employed as the conjugated aromatic system of thienylpyridazines results in strong chromophores. A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV-Vis spectrum of each eluting peak, aiding in peak identification and purity assessment.

Protocol: Purity Determination of a Thienylpyridazine Derivative by RP-HPLC

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 80% A to 20% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detector, monitoring at the λmax of the main peak (e.g., 254 nm and 330 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the thienylpyridazine sample.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[3]

-

Table 1: Typical HPLC Parameters for Thienylpyridazine Analysis

| Parameter | Typical Value/Choice | Rationale |

| Column | C18, C8 (250 or 150 mm x 4.6 mm, 3-5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and buffered water | Provides good peak shape and resolution. |

| Buffer | Phosphate, Acetate (pH 3-7) | Controls ionization and improves peak symmetry. |

| Detection | UV/PDA (220-400 nm) | Thienylpyridazines are strong UV absorbers. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns. |

| Temperature | 25 - 40 °C | Improves peak shape and run-to-run reproducibility. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable thienylpyridazine derivatives, GC-MS provides excellent separation and structural information from the mass spectra.

Causality Behind Experimental Choices:

-

Injection Mode: Splitless injection is often preferred for trace analysis, while split injection is used for more concentrated samples to avoid column overloading.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms) is typically used. The choice depends on the polarity of the specific thienylpyridazine derivative.

-

Ionization: Electron Ionization (EI) is the most common technique, providing reproducible fragmentation patterns that can be compared to spectral libraries.

Protocol: GC-MS Analysis of a Thienylpyridazine Derivative

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

-

-

GC Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous determination of the chemical structure of thienylpyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of thienylpyridazines in solution.[4] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is typically required for complete structural assignment.[5]

Causality Behind Experimental Choices:

-

¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts are indicative of the electronic environment, and coupling constants reveal the connectivity of neighboring protons.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments.

-

Protocol: Structural Elucidation of a Thienylpyridazine by NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified thienylpyridazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

-

NMR Experiments:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Acquire a 2D COSY spectrum.

-

Acquire a 2D HSQC spectrum.

-

Acquire a 2D HMBC spectrum.

-

-

Data Analysis:

-

Assign the proton signals in the ¹H NMR spectrum based on their chemical shifts, integration, and multiplicities.

-

Use the HSQC spectrum to assign the signals of the protonated carbons.

-

Use the HMBC spectrum to identify long-range correlations and connect the different spin systems, including assigning quaternary carbons.

-

Use the COSY spectrum to confirm proton-proton connectivities within the thiophene and pyridazine rings and any substituents.

-

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thienylpyridazines

| Protons/Carbons | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Thiophene Protons | 7.0 - 8.5 | 120 - 145 | The exact shifts depend on the substitution pattern and the electronic nature of the substituents. |

| Pyridazine Protons | 7.5 - 9.5 | 130 - 160 | Protons on the pyridazine ring are generally deshielded due to the electron-withdrawing effect of the nitrogen atoms. |

| Substituent Protons | Variable | Variable | Dependent on the nature of the substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the thienylpyridazine. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.[6]

Causality Behind Experimental Choices:

-

Ionization Technique:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺.